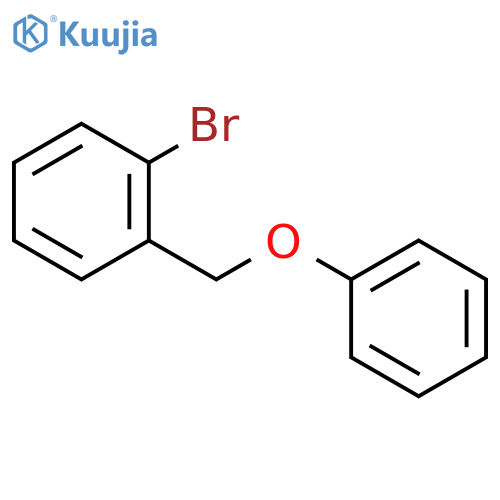

Cas no 94191-73-8 (1-Bromo-2-(phenoxymethyl)benzene)

1-Bromo-2-(phenoxymethyl)benzene 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-2-(phenoxymethyl)benzene

- 1-BROMO-2-(PHENOXYMETHYL)BENZENE 97+

- Benzene,1-bromo-2-(phenoxymethyl)-

- (2-Bromobenzyloxy)benzene

- AC-21020

- 1-Bromo-2-phenoxymethyl-benzene

- DTXSID40524417

- CS-0316824

- 2-Bromobenzyl phenyl ether

- MUVRARONQUQSLM-UHFFFAOYSA-N

- PS-7352

- 94191-73-8

- SCHEMBL1259945

- AKOS006039821

- MFCD00155071

-

- MDL: MFCD00155071

- インチ: InChI=1S/C13H11BrO/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9H,10H2

- InChIKey: MUVRARONQUQSLM-UHFFFAOYSA-N

- SMILES: C1=CC=C(C=C1)OCC2=CC=CC=C2Br

計算された属性

- 精确分子量: 261.99933g/mol

- 同位素质量: 261.99933g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 1

- 重原子数量: 15

- 回転可能化学結合数: 3

- 複雑さ: 177

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

- XLogP3: 4.1

じっけんとくせい

- ゆうかいてん: 41 °C

1-Bromo-2-(phenoxymethyl)benzene Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB223609-5 g |

1-Bromo-2-(phenoxymethyl)benzene; 95% |

94191-73-8 | 5g |

€840.40 | 2023-01-26 | ||

| Alichem | A019086709-1g |

1-Bromo-2-(phenoxymethyl)benzene |

94191-73-8 | 95% | 1g |

$400.00 | 2023-08-31 | |

| abcr | AB223609-5g |

1-Bromo-2-(phenoxymethyl)benzene, 95%; . |

94191-73-8 | 95% | 5g |

€928.50 | 2025-02-21 | |

| abcr | AB223609-1g |

1-Bromo-2-(phenoxymethyl)benzene, 95%; . |

94191-73-8 | 95% | 1g |

€298.30 | 2025-02-21 | |

| Ambeed | A873889-1g |

1-Bromo-2-(phenoxymethyl)benzene |

94191-73-8 | 95+% | 1g |

$188.0 | 2024-04-16 | |

| abcr | AB223609-250mg |

1-Bromo-2-(phenoxymethyl)benzene, 95%; . |

94191-73-8 | 95% | 250mg |

€174.80 | 2025-02-21 | |

| A2B Chem LLC | AC88104-5mg |

1-Bromo-2-(phenoxymethyl)benzene |

94191-73-8 | >97% | 5mg |

$214.00 | 2024-07-18 | |

| Key Organics Ltd | PS-7352-20MG |

1-Bromo-2-(phenoxymethyl)benzene |

94191-73-8 | >97% | 20mg |

£76.00 | 2023-04-19 | |

| Apollo Scientific | OR2052-1g |

1-Bromo-2-(phenoxymethyl)benzene |

94191-73-8 | 97+% | 1g |

£98.00 | 2023-09-02 | |

| Key Organics Ltd | PS-7352-5MG |

1-Bromo-2-(phenoxymethyl)benzene |

94191-73-8 | >97% | 5mg |

£46.00 | 2025-02-09 |

1-Bromo-2-(phenoxymethyl)benzene 関連文献

-

Micaela D. Heredia,Marcelo Puiatti,Roberto A. Rossi,María E. Budén Org. Biomol. Chem. 2022 20 228

1-Bromo-2-(phenoxymethyl)benzeneに関する追加情報

Chemical Profile of 1-Bromo-2-(phenoxymethyl)benzene (CAS No. 94191-73-8)

1-Bromo-2-(phenoxymethyl)benzene, identified by its Chemical Abstracts Service (CAS) number 94191-73-8, is a significant organic compound that has garnered attention in the field of pharmaceutical and chemical research. This compound, featuring a brominated aromatic ring substituted with a phenoxymethyl group, exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure, comprising a bromine atom at the ortho position relative to the phenoxymethyl moiety, contributes to its reactivity and potential applications in drug development and material science.

The synthesis of 1-Bromo-2-(phenoxymethyl)benzene typically involves bromination of an appropriately substituted benzene derivative followed by nucleophilic substitution or other functionalization strategies. The presence of the phenoxymethyl group introduces a hydroxyl-bearing aromatic ring, which can participate in various chemical transformations, including etherification, alkylation, and cross-coupling reactions. These properties have made it a versatile building block for constructing more complex molecules, particularly in medicinal chemistry.

In recent years, 1-Bromo-2-(phenoxymethyl)benzene has been explored in the development of novel therapeutic agents. Its structural motif is reminiscent of several bioactive compounds that target specific biological pathways. For instance, derivatives of this compound have been investigated for their potential role in modulating enzyme activity and receptor binding. The bromine atom serves as a handle for further functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents to tailor pharmacological properties.

One notable area of research involving 1-Bromo-2-(phenoxymethyl)benzene is its application in the synthesis of small-molecule inhibitors for kinases and other enzymes implicated in diseases such as cancer and inflammation. The phenoxymethyl group can be engineered to interact with key residues in the active site of target proteins, thereby inhibiting their function. Preliminary studies have demonstrated that certain analogs derived from this compound exhibit promising inhibitory activity in vitro. These findings highlight the compound's potential as a lead structure for drug discovery programs.

Moreover, the chemical stability and reactivity profile of 1-Bromo-2-(phenoxymethyl)benzene make it suitable for use in library synthesis efforts aimed at identifying novel bioactive molecules. High-throughput screening campaigns have utilized this compound as a precursor to generate diverse chemical scaffolds for further evaluation. The ability to rapidly modify its structure allows researchers to explore a wide range of pharmacophores efficiently.

The industrial significance of 1-Bromo-2-(phenoxymethyl)benzene extends beyond academic research. Its role as an intermediate in fine chemical synthesis underscores its importance in the pharmaceutical supply chain. Manufacturers specializing in custom synthesis services often offer this compound to clients seeking high-purity materials for research and development purposes. The demand for such intermediates is driven by the continuous need for innovative drug candidates and advanced materials.

From a mechanistic standpoint, the reactivity of 1-Bromo-2-(phenoxymethyl)benzene can be attributed to the electronic effects induced by the bromine atom and the electron-donating nature of the phenoxymethyl group. These influences modulate electrophilic aromatic substitution reactions, allowing for selective functionalization at desired positions on the aromatic ring. Such selectivity is crucial in multi-step syntheses where regiocontrol is essential.

In conclusion, 1-Bromo-2-(phenoxymethyl)benzene (CAS No. 94191-73-8) represents a fascinating compound with broad utility in synthetic chemistry and drug discovery. Its unique structural features enable diverse chemical transformations, making it a valuable tool for medicinal chemists seeking to design novel therapeutic agents. As research continues to uncover new applications for this intermediate, its importance is likely to grow within both academic and industrial settings.

94191-73-8 (1-Bromo-2-(phenoxymethyl)benzene) Related Products

- 1114635-80-1(N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2,2,2-trifluoroacetamide)

- 578754-60-6(2-amino-1-(3,5-dimethoxyphenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide)

- 2138278-23-4(Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)-)

- 1339583-76-4((3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol)

- 2034534-98-8(4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 93145-74-5(Isonicotinic acid decyl ester)

- 7223-85-0(BENZO[H]QUINAZOLIN-4(1H)-ONE, 2-AMINO-5,6-DIHYDRO-)

- 2089518-76-1((3-Azidoazetidin-1-yl)(6-chloropyridin-3-yl)methanone)

- 1805420-03-4(Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate)

- 1361680-47-8(4-(2,5-Dichlorophenyl)-2,3-difluoropyridine)